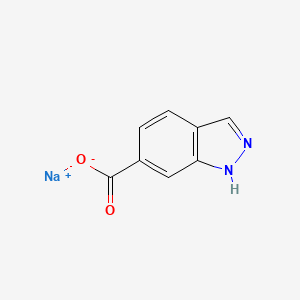

Sodium;1H-indazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;1H-indazole-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazole is a heterocyclic aromatic organic compound that is based on the indole structure, but in which the second nitrogen is replaced by nitrogen . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Scientific Research Applications

Coordination Polymers and Structural Analysis

Sodium and lithium one-dimensional coordination polymers with 1H-indazole derivatives have been synthesized and investigated for their crystal structures and vibrational spectroscopy. These compounds, including Sodium(I) and lithium(I) coordination polymers, exhibit complex structures and are studied for their potential applications in materials science. Their crystal packing is influenced by intermolecular hydrogen bonds, showcasing the intricate balance of interactions within these compounds (Szmigiel-Bakalarz et al., 2020).

Synthesis of Indazole Derivatives

Research has been conducted on the synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of indoles, highlighting indazole derivatives' importance in medicinal chemistry as kinase inhibitors. This demonstrates a general method to access a variety of polyfunctionalized 3-substituted indazoles, underscoring the versatility of indazole derivatives in synthetic organic chemistry (Chevalier et al., 2018).

Enthalpy of Formation Studies

The enthalpy of formation for various indazoles, including 1H-indazole-6-carboxylic acid, has been studied both experimentally and theoretically. These studies provide insight into the energetic and structural implications of substituents on indazole compounds, which is crucial for designing new materials and pharmaceutical compounds (Orozco-Guareño et al., 2019).

Chemical Modifications and Drug Synthesis

Research into the N-1-difluoromethylation of indazole derivatives, including ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, has been described. This highlights a method for introducing difluoromethyl groups into indazole compounds, potentially altering their physical, chemical, and biological properties for applications in drug development and other areas (Hong et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Sodium;1H-indazole-6-carboxylate, like other indazole derivatives, has been found to interact with a variety of targets. Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and cellular volume control, respectively .

Mode of Action

The compound interacts with its targets, primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This interaction can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate .

Biochemical Pathways

Indazole derivatives, including this compound, can affect various biochemical pathways. For instance, they can influence the pathways regulated by the kinases they target. By inhibiting CHK1 and CHK2 kinases, they can affect the cell cycle regulation pathway . Similarly, by modulating the activity of h-sgk, they can influence the cellular volume control pathway .

Result of Action

The result of this compound’s action would depend on the specific context of its use. For instance, in the context of cancer therapy, its inhibition of CHK1 and CHK2 kinases could potentially lead to cell cycle arrest and apoptosis of cancer cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain enzymes could potentially affect the compound’s stability and activity. Additionally, the compound’s action could also be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target proteins .

Biochemical Analysis

Biochemical Properties

Sodium;1H-indazole-6-carboxylate, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, certain indazole derivatives have shown inhibitory activity against the tyrosine kinase fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer therapy

Cellular Effects

Indazole derivatives have been reported to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities

Molecular Mechanism

Certain indazole derivatives have been reported to exhibit potent FGFR1 inhibitory activity in enzymatic assays . This suggests that this compound may also interact with enzymes and other biomolecules at the molecular level, influencing their activity and function.

Metabolic Pathways

Indole and its derivatives, which include this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

properties

IUPAC Name |

sodium;1H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.Na/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUAWYONYWJOTP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)[O-])NN=C2.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)

![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)

![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)